
Isometronidazole-D4
Overview
Description
Isometronidazole-D4, also known as 2-Methyl-4-nitro-1H-imidazole-1-ethanol-D4, is a deuterium-labeled analogue of Isometronidazole. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C6H5D4N3O3, and it has a molecular weight of 175.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isometronidazole-D4 involves the incorporation of deuterium atoms into the molecular structure of Isometronidazole. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2-methyl-4-nitroimidazole with deuterated ethanol under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Isometronidazole-D4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxyl group results in a carbonyl compound .
Scientific Research Applications
Chemistry
Isometronidazole-D4 is primarily used as a reference standard in analytical chemistry. Its applications include:
- Quantification of Metronidazole and Metabolites: It serves as a tracer in the study of reaction mechanisms and kinetics, enabling researchers to accurately measure the concentration of metronidazole in various samples.
- Chemical Reaction Studies: The compound undergoes various reactions such as reduction, oxidation, and substitution, making it useful for studying reaction pathways and mechanisms.
Application | Description |
---|---|
Reference Standard | Used for quantifying metronidazole and its metabolites |
Tracer | Assists in studying reaction mechanisms |
Biology
In biological research, this compound is employed to trace biochemical pathways:
- Metabolic Studies: It helps in understanding the metabolism of metronidazole within living organisms. By tracking the compound's incorporation and transformation, researchers can elucidate metabolic pathways.
Application | Description |
---|---|
Metabolic Tracing | Tracks biochemical pathways involving metronidazole |
Medicine
The compound is crucial in pharmacokinetic studies:
- Pharmacokinetics: this compound is utilized to investigate the absorption, distribution, metabolism, and excretion (ADME) of metronidazole. These studies are vital for developing effective dosing regimens and understanding drug interactions.
Application | Description |
---|---|
Pharmacokinetic Studies | Examines ADME properties of metronidazole |
Industry
In industrial applications, this compound plays a role in drug development:
- Quality Control: The compound is used in the development of new pharmaceuticals and ensures the quality of existing drugs through analytical methods.
Application | Description |
---|---|
Drug Development | Assists in formulating new drugs and quality assurance |
Case Studies
Several studies illustrate the practical applications of this compound:
- Pharmacokinetic Analysis : A study demonstrated how this compound was used to evaluate the pharmacokinetics of metronidazole in human subjects, revealing insights into its absorption rates and metabolic pathways .
- Analytical Chemistry : Research highlighted its role as a reference standard for assessing drug purity and concentration in pharmaceutical formulations .
- Metabolic Pathway Elucidation : A metabolic study traced the transformation of metronidazole using this compound, providing valuable data on its pharmacological effects .
Mechanism of Action
The mechanism of action of Isometronidazole-D4 is similar to that of metronidazole. It involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates. These intermediates interact with deoxyribonucleic acid (DNA) and other cellular components, causing strand breakage and inhibition of nucleic acid synthesis. This results in the death of susceptible microorganisms.
Comparison with Similar Compounds
Metronidazole: A widely used antibiotic with similar structural features.
Hydroxy Metronidazole-D4: Another deuterium-labeled analogue with a hydroxyl group.
Metronidazole-D3: A stable isotope-labeled compound with three deuterium atoms.
Uniqueness: Isometronidazole-D4 is unique due to its specific isotopic labeling, which makes it particularly useful in tracing studies and analytical applications. Its deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in various research settings .
Biological Activity
Isometronidazole-D4 is a deuterated analog of metronidazole, a well-known nitroimidazole antibiotic primarily used to treat infections caused by anaerobic bacteria and certain protozoa. The substitution of hydrogen atoms with deuterium in this compound alters its pharmacokinetic and metabolic properties, potentially enhancing its therapeutic efficacy and reducing side effects. This article discusses the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Property | Value |
---|---|
Molecular Formula | C₆H₆D₄ClN₃O₃ |
Molecular Weight | 211.639 g/mol |
CAS Number | 1261397-74-3 |
This compound is characterized by the presence of deuterium, which can influence its interaction with biological systems. The incorporation of deuterium can lead to changes in the drug's metabolic pathways, potentially resulting in altered pharmacokinetics and reduced toxicity compared to its non-deuterated counterpart .
The biological activity of this compound is primarily attributed to its nitro group, which undergoes reductive bioactivation in anaerobic conditions. This process generates reactive intermediates that interact with cellular components of pathogens, leading to their death. The mechanism involves:
- Reduction of Nitro Group : Anaerobic bacteria and protozoa reduce the nitro group to form reactive nitrogen species (RNS).
- Formation of Free Radicals : These reactive intermediates can create free radicals that damage DNA and other cellular structures.
- Inhibition of Nucleic Acid Synthesis : The resultant damage disrupts nucleic acid synthesis, effectively inhibiting the growth of the pathogens .
Case Study: Neurotoxicity Associated with Metronidazole
A significant case study highlighted the neurotoxicity associated with prolonged use of metronidazole, which may also reflect potential risks with this compound due to their structural similarities. A patient developed cerebellar symptoms after extended treatment with metronidazole for a liver abscess. MRI findings showed symmetrical hyperintensities in the dentate nuclei, suggesting neurotoxic effects . This case underscores the importance of monitoring neurological symptoms during treatment.
Pharmacokinetic Studies
Research indicates that deuterated compounds like this compound may exhibit altered pharmacokinetics compared to their non-deuterated forms. A study by Russak et al. (2019) demonstrated that deuterium substitution can enhance the metabolic stability of drugs, potentially leading to improved therapeutic profiles and reduced side effects .
Comparative Biological Activity
The following table summarizes the biological activities and effects observed in studies involving this compound and related compounds:
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXWJXPKLRYMHW-RRVWJQJTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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